molecular formula C20H14O6S2 B169816 (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid CAS No. 122361-59-5

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid

Cat. No.: B169816
CAS No.: 122361-59-5
M. Wt: 414.5 g/mol
InChI Key: ZSWODTYSMOCDKE-UHFFFAOYSA-N
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Description

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is an organic compound with the molecular formula C20H14O6S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups attached to the naphthalene rings. This compound is often used in the production of dyes and other industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid under controlled conditions. The reaction is carried out at a temperature range of 0-40°C, allowing the formation of the desired sulfonic acid groups. The reaction can be represented as follows:

C10H8+H2SO4C10H7SO3H\text{C}_{10}\text{H}_{8} + \text{H}_{2}\text{SO}_{4} \rightarrow \text{C}_{10}\text{H}_{7}\text{SO}_{3}\text{H} C10​H8​+H2​SO4​→C10​H7​SO3​H

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene is treated with sulfuric acid. The reaction mixture is then subjected to purification processes to isolate the desired product. The final product is often obtained as a white solid, which is then used in various applications.

Chemical Reactions Analysis

Types of Reactions

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorosulfonic acid and sulfur trioxide.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Sulfonates

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid
  • 1,6-Naphthalene disulfonic acid
  • 2,6-Naphthalene disulfonic acid

Uniqueness

(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid is unique due to the presence of two sulfonic acid groups on different naphthalene rings, which imparts distinct chemical properties and reactivity compared to other naphthalene sulfonic acids. This structural feature allows it to participate in a wider range of chemical reactions and applications.

Properties

IUPAC Name

1-(2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6S2/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26/h1-12H,(H,21,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWODTYSMOCDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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